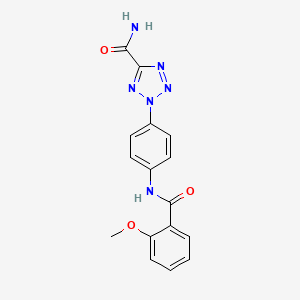
2-(4-(2-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Cytotoxicity
- Cytotoxic Activity: Compounds related to 2-(4-(2-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, derivatives of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, closely related to the target compound, have shown significant cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Such findings suggest potential applications in cancer research and therapy.
Antimicrobial and Antioxidant Activities
- Antimicrobial Properties: New benzamide derivatives, which are structurally similar to 2-(4-(2-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide, have shown antimicrobial activities. An example is a compound isolated from endophytic Streptomyces, exhibiting significant antimicrobial properties (Yang et al., 2015).
Anti-inflammatory and Analgesic Agents
- Anti-inflammatory and Analgesic Potential: Certain novel derivatives, structurally related to the target compound, have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds have shown promising results as cyclooxygenase inhibitors, potentially useful in the development of new anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Solid-phase Synthesis Applications
- Applications in Peptide Synthesis: Research has demonstrated the use of related benzamide derivatives in solid-phase synthesis, particularly in the synthesis of C-terminal peptide amides under mild conditions. This highlights the utility of such compounds in facilitating peptide synthesis techniques (Albericio & Bárány, 2009).
Photophysical Properties
- Blue Emissive Properties: In the field of photophysics, derivatives of 2-amino-3-carboxamide-1,1′-biaryls, related to the target compound, have been synthesized and shown to exhibit blue luminescence with large Stokes shifts. This suggests potential applications in the development of novel photophysical materials (Novanna, Kannadasan, & Shanmugam, 2020).
Antiallergic Activity
- Antiallergic Potential: Some N-phenylbenzamido acid derivatives, structurally related to the target molecule, have been synthesized and evaluated for their antiallergic activity. These compounds have shown significant potential in inhibiting IgE-mediated passive cutaneous anaphylaxis, suggesting their use in the treatment of allergic reactions (Makovec et al., 1992).
Mechanism of Action
Mode of Action
It is known that the compound has been synthesized and screened for antimicrobial, antibiofilm, and antiproliferative activity . The specific interactions with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
It is known that the compound has been synthesized and screened for its antimicrobial, antibiofilm, and antiproliferative activity . The specific pathways and their downstream effects are yet to be determined.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
It is known that the compound has been synthesized and screened for its antimicrobial, antibiofilm, and antiproliferative activity . The specific molecular and cellular effects are yet to be determined.
Safety and Hazards
properties
IUPAC Name |
2-[4-[(2-methoxybenzoyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c1-25-13-5-3-2-4-12(13)16(24)18-10-6-8-11(9-7-10)22-20-15(14(17)23)19-21-22/h2-9H,1H3,(H2,17,23)(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFATGQUEXUGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

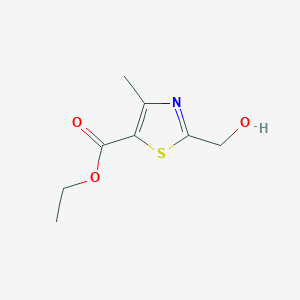
![6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2974485.png)

![N-(3,5-dimethoxyphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2974490.png)
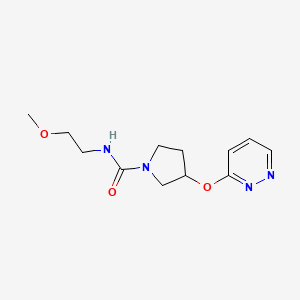
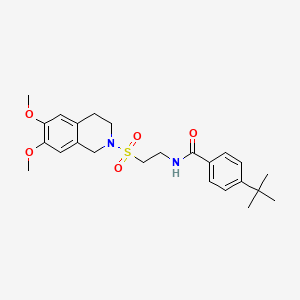
![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)
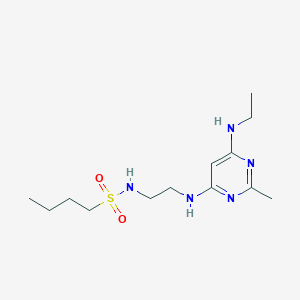
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974498.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2974499.png)
![6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2974501.png)

![(1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2974504.png)
![4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2974505.png)